ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate
Description
This compound features a [1,2,4]triazolo[1,5-c]quinazoline core substituted with methoxy groups at positions 8 and 8. A sulfanyl group at position 5 is linked to an ethyl acetate moiety, while position 2 bears a 2-methylbenzodiazole unit via an ethyl chain.
Properties
IUPAC Name |
ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O4S/c1-5-35-23(32)14-36-25-27-18-13-21(34-4)20(33-3)12-16(18)24-28-22(29-31(24)25)10-11-30-15(2)26-17-8-6-7-9-19(17)30/h6-9,12-13H,5,10-11,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRPKGCDHYCZKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)CCN4C(=NC5=CC=CC=C54)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole ring, the construction of the triazoloquinazoline core, and the introduction of the ethyl ester group. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high yields and purity on a large scale.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The benzimidazole and triazoloquinazoline moieties are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Similar Triazolo/Imidazoquinazoline Derivatives
Key Observations :
- Core Heterocycle : The target compound’s triazoloquinazoline core differentiates it from imidazoquinazoline derivatives (e.g., ), which may alter binding affinity due to electronic and steric differences.
- Position 5 : The ethyl acetate sulfanyl group in the target compound is unique; most analogs feature simpler benzyl or aryl-sulfanyl groups . This ester moiety may enhance solubility or serve as a prodrug motif.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties of Selected Compounds
Biological Activity
Ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound features multiple functional groups and heterocycles, which contribute to its biological activity. The IUPAC name provides insight into its structural complexity:
| Property | Details |
|---|---|
| IUPAC Name | 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetonitrile |
| Molecular Formula | C23H21N7O2S |
| CAS Number | 902434-08-6 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within the body. These interactions can modulate several biological pathways, influencing cellular processes such as:
- Cell Proliferation : The compound may affect signaling pathways that regulate cell growth and division.
- Apoptosis : It could induce programmed cell death in certain cancer cells.
- Antimicrobial Activity : Preliminary studies suggest potential against various bacterial strains.
Research Findings
Recent studies have focused on the pharmacological properties of this compound. Key findings include:
Anticancer Activity
In vitro studies have demonstrated that ethyl 2-({8,9-dimethoxy...}) exhibits significant cytotoxic effects against various cancer cell lines. For instance:
These results indicate that the compound may serve as a lead for developing new anticancer agents.
Antimicrobial Properties
The compound has also shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 |
These findings suggest potential applications in treating bacterial infections.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of ethyl 2... in xenograft models. The results indicated a significant reduction in tumor size compared to control groups. The study highlighted the importance of further exploring the compound's mechanism of action and potential side effects.
Case Study 2: Antimicrobial Testing
Another research effort focused on the antimicrobial properties of this compound. It was tested against a panel of clinical isolates and demonstrated effective inhibition of growth in resistant strains of bacteria. This study underscores the need for further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
